trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol
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Overview
Description
trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol: is a bicyclic compound that features a unique azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its strained bicyclic structure, which can undergo various chemical transformations .
Biology and Medicine: In medicinal chemistry, trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets in ways that other compounds cannot .
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts in industrial applications .
Mechanism of Action
The mechanism by which trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The azabicyclohexane structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological target being studied .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and the presence of the nitrogen atom.
Bicyclo[3.1.1]heptanes: These compounds have an additional carbon atom in the ring structure, which alters their chemical properties and reactivity.
Uniqueness: trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol is unique due to its azabicyclohexane structure, which provides distinct reactivity and interaction profiles compared to other bicyclic compounds. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1R,2R,5R)-6-prop-2-enyl-6-azabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-7(10)8(6)9/h2,6-8,10H,1,3-5H2/t6-,7-,8-,9?/m1/s1 |
InChI Key |
GYHFONWVCHOLOY-BYBOBHAWSA-N |
Isomeric SMILES |
C=CCN1[C@H]2[C@@H]1[C@@H](CC2)O |
Canonical SMILES |
C=CCN1C2C1C(CC2)O |
Origin of Product |
United States |
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